Methylamine Cyanate
Description
Properties
IUPAC Name |
cyanic acid;methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNO.CH5N/c2-1-3;1-2/h3H;2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTOIWYTTJCQQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.C(#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63405-91-4 | |
| Record name | Cyanic acid, compd. with methanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63405-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylamine Cyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Preparative Routes of Methylamine Cyanate
Direct Synthesis Approaches: Mechanistic Principles and Yield Optimization
Direct synthesis methods involve the direct combination of methylamine (B109427) with a suitable cyanate (B1221674) source. These approaches are often favored for their straightforward nature.
The most common direct synthesis of methylamine cyanate involves the reaction of methylamine (CH₃NH₂) with a cyanate salt or a cyanate-releasing compound. smolecule.com The fundamental mechanism involves the nucleophilic character of methylamine. chemborun.comchemborun.com
One established pathway is the reaction between methylamine and an alkali metal cyanate, such as potassium cyanate (KOCN) or sodium cyanate (NaOCN), typically in an aqueous solution. smolecule.com In this reaction, the methylamine molecule acts as a nucleophile. The process involves a proton transfer followed by a nucleophilic attack to form the methylammonium (B1206745) cyanate salt. chemborun.com The reaction is generally exothermic, indicating a thermodynamically favorable process. chemborun.com
Another direct route employs cyanuric chloride (C₃N₃Cl₃) as the electrophile, which reacts with methylamine. chemborun.com This reaction is typically conducted in a solvent like ethanol (B145695) or methanol (B129727). chemborun.com Methylamine's nucleophilic nitrogen atom attacks the electrophilic carbon of the cyanate source, leading to the formation of this compound. chemborun.com
The general reaction can be summarized as: CH₃NH₂ + HOCN → [CH₃NH₃]⁺[OCN]⁻
Table 1: Comparison of Direct Synthesis Pathways for this compound This table is generated based on data from the text.
| Cyanate Source | Typical Solvent | Mechanistic Role of Methylamine | Key Characteristics | Reference |
|---|---|---|---|---|
| Potassium or Sodium Cyanate | Aqueous | Nucleophile | Straightforward salt formation. | smolecule.com |
| Cyanuric Chloride | Ethanol or Methanol | Nucleophile | Reaction with an electrophilic cyanate precursor. | chemborun.com |
The conditions under which the synthesis is performed have a significant impact on the crystallization, yield, and purity of the final this compound product. This compound is a white, crystalline, water-soluble solid, which simplifies its handling and storage. chemborun.comchemborun.com
Key factors influencing the outcome include:
Solvent: The choice of solvent is critical. Aqueous solutions are common for reactions with alkali metal cyanates. smolecule.com For other electrophiles like cyanuric chloride, alcohols such as ethanol or methanol are used. chemborun.com The solubility of the reactants and the final product in the chosen solvent system will dictate the ease of crystallization and isolation.
Temperature: The reaction between methylamine and cyanate sources is highly exothermic. chemborun.com Controlling the temperature is essential to prevent side reactions and to manage the crystallization process. Cooling, such as using an ice bath, can be employed to complete the crystallization of the product from the solution. orgsyn.org
Purity of Reactants: The purity of the starting methylamine and cyanate source directly affects the purity of the resulting this compound. Purification of precursors, such as the recrystallization of methylamine hydrochloride from isopropanol (B130326) to remove ammonium (B1175870) chloride impurities, is a relevant practice for ensuring high-quality products. sciencemadness.org
Recent research in related fields has also highlighted how additives can control crystallization. For instance, this compound itself has been used as an additive to manipulate and slow the crystallization of perovskite films, which results in higher quality crystals by slowing the volatilization of the solvent. acs.org This suggests that the concentration of this compound in the reaction mixture can self-influence its own crystallization behavior.
Indirect Synthetic Strategies via Precursor Transformations
Indirect methods for synthesizing this compound involve the chemical transformation of a precursor molecule. These routes can offer advantages in terms of reactant availability or control over the reaction.
A notable indirect pathway is the hydrolysis of methyl isocyanate (CH₃NCO). smolecule.com In the presence of water, methyl isocyanate can be hydrolyzed to produce this compound. smolecule.com This reaction must be carefully controlled, as the reaction of methyl isocyanate with water can also lead to the formation of 1,3-dimethylurea (B165225) and carbon dioxide, especially if the heat is not effectively removed. wikipedia.org
Another significant indirect consideration is the role of this compound as a key intermediate in the synthesis of its isomer, methylurea (B154334). The preparation of methylurea from methylamine hydrochloride and potassium cyanate is a well-documented procedure. orgsyn.orgorgsyn.org This reaction proceeds through the in-situ formation of methylammonium cyanate, which subsequently rearranges to the more stable methylurea, analogous to the classic Wöhler synthesis of urea (B33335) from ammonium cyanate.
CH₃NH₃Cl + KOCN → [CH₃NH₃]⁺[OCN]⁻ + KCl [CH₃NH₃]⁺[OCN]⁻ ⇌ CH₃NHC(O)NH₂ (Methylurea)
Furthermore, gas-phase reactions have been described where methylamine can react with carbon dioxide and ammonia (B1221849) under specific conditions to form this compound, representing another potential indirect pathway. smolecule.com
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste and avoiding hazardous substances. bdu.ac.in
Key green chemistry considerations include:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. bdu.ac.in Direct addition reactions, such as that between methylamine and cyanic acid (derived from a cyanate salt), generally have high atom economy.
Use of Safer Solvents: The direct synthesis of this compound in an aqueous solution is an example of a green practice, as it avoids the use of volatile organic solvents. smolecule.combdu.ac.in Similarly, developing syntheses in benign solvents like water is a key goal in green chemistry, as demonstrated in the synthesis of related compounds like methyl isothiocyanate. google.com
Avoidance of Hazardous Reagents: A major focus of green chemistry in related fields has been the development of non-phosgene routes to isocyanates. acs.org Since methyl isocyanate can be a precursor to this compound, using methyl isocyanate produced through a greener pathway—for instance, from dimethyl carbonate, which yields only methanol as a byproduct—would make the indirect synthesis of this compound more sustainable. smolecule.comacs.org
Use of Renewable Feedstocks and Catalysis: The potential synthesis from methylamine, carbon dioxide, and ammonia represents a promising green route, utilizing CO₂ as a C1 source. smolecule.comresearchgate.net Additionally, electrochemical methods, which can be powered by renewable energy, are emerging as sustainable alternatives for related amine transformations. acs.org
Table 2: Application of Green Chemistry Principles to this compound Synthesis This table is generated based on data from the text.
| Green Chemistry Principle | Application in this compound Synthesis | Reference |
|---|---|---|
| Use of Safer Solvents | Performing the direct synthesis in water instead of organic solvents. | smolecule.combdu.ac.in |
| Avoidance of Toxic Reagents | Utilizing non-phosgene routes for the synthesis of precursors like methyl isocyanate. | acs.org |
| High Atom Economy | Favoring direct addition reactions that incorporate most atoms from reactants into the product. | bdu.ac.in |
| Use of Alternative Feedstocks | Exploring gas-phase reactions with CO₂ and ammonia as starting materials. | smolecule.comresearchgate.net |
Chemical Reactivity, Transformation Mechanisms, and Reaction Kinetics
Isomerization Pathways of Methylamine (B109427) Cyanate (B1221674) to N-Substituted Urea (B33335) Derivatives
The most fundamental transformation of methylamine cyanate is its isomerization into N-methylurea. This reaction is a classic example of a molecular rearrangement, analogous to the famous Wöhler synthesis of urea from ammonium (B1175870) cyanate. The process involves the intramolecular migration of atoms to form a more stable covalent structure.
Detailed Reaction Mechanisms of the Isomerization Process
The isomerization of this compound to N-methylurea is understood to proceed through a nucleophilic addition mechanism. The process is initiated by the dissociation of the ionic this compound into methylammonium (B1206745) cation ([CH₃NH₃]⁺) and cyanate anion ([NCO]⁻) in solution. The cyanate ion exists in equilibrium with a small amount of its tautomer, isocyanic acid (HNCO), which is facilitated by proton transfer from the methylammonium ion.
The key step involves the nucleophilic attack of the nitrogen atom of a methylamine molecule on the electrophilic carbon atom of isocyanic acid. Methylamine (CH₃NH₂) is formed from the deprotonation of the methylammonium ion. This attack leads to the formation of a zwitterionic intermediate, which then rapidly undergoes a proton transfer to yield the stable N-methylurea.
[CH₃NH₃]⁺[NCO]⁻ ⇌ CH₃NH₂ + HNCO → CH₃NHCONH₂
This mechanism is supported by studies on the analogous isomerization of ammonium cyanate to urea. masterorganicchemistry.com The presence of the methyl group on the amine does not fundamentally alter the mechanism but does influence the reaction kinetics.
Kinetic and Thermodynamic Parameters Governing Equilibrium and Rate Constants
Kinetic studies on the isomerization of alkylammonium cyanates provide valuable insight into the factors governing the reaction rate. Research by Hall and Watts on the isomerization of methylammonium cyanate in dimethyl sulphoxide has yielded specific kinetic and thermodynamic parameters. publish.csiro.aupublish.csiro.au The reaction follows second-order kinetics, consistent with a mechanism involving the interaction of two species (methylamine and isocyanic acid).
The activation parameters for the isomerization have been determined, showing the energy barrier and the entropy changes associated with the formation of the transition state. These parameters are crucial for understanding the temperature dependence of the reaction rate.
Activation Parameters for the Isomerization of Alkylammonium Cyanates in Dimethyl Sulphoxide
| Ammonium Cation | ΔH‡ (kJ mol¯¹) | ΔS‡ (J K¯¹ mol¯¹) |
|---|---|---|
| Ammonium ([NH₄]⁺) | 85 ± 7 | -31 ± 23 |
| Methylammonium ([CH₃NH₃]⁺) | 79 ± 6 | -26 ± 19 |
| Ethylammonium ([CH₃CH₂NH₃]⁺) | 78 ± 7 | -36 ± 22 |
Data sourced from Hall, K. J., and Watts, D. W. (1977). publish.csiro.au
The data indicates that the enthalpy of activation (ΔH‡) for the isomerization of methylammonium cyanate is slightly lower than that for ammonium cyanate, suggesting a slightly faster reaction rate for the methyl-substituted compound under similar conditions. The entropy of activation (ΔS‡) is negative, which is consistent with a bimolecular reaction where two reactant molecules combine to form a more ordered transition state.
Catalysis and Solvent Effects on Isomerization Efficiency and Selectivity
The isomerization of this compound is significantly influenced by the solvent and the presence of catalysts. Solvents play a crucial role in stabilizing the reactants, transition state, and products, thereby affecting the reaction rate. Studies in mixed aqueous-dimethyl sulphoxide solvents have shown that the rate of isomerization of alkylammonium cyanates is sensitive to the solvent composition. publish.csiro.au Water, as a protic solvent, can participate in hydrogen bonding and proton transfer, which can facilitate the formation of the reactive intermediate, isocyanic acid. researchgate.net The use of aqueous hydrochloric acid has been shown to promote the synthesis of N-substituted ureas from amines and potassium cyanate, highlighting the role of acid catalysis in activating the cyanate. rsc.org
Catalysts, particularly acids, can accelerate the isomerization by increasing the concentration of the electrophilic species. Protonation of the cyanate ion to form isocyanic acid makes the carbon atom more susceptible to nucleophilic attack by methylamine. Theoretical studies on the reaction of urea with methylamine have shown that the activation barrier is significantly lowered in the presence of acid catalysts like p-toluenesulfonic acid. researchgate.net
Nucleophilic Reactivity of the Cyanate Anion in the Presence of Methylammonium
The cyanate anion ([NCO]⁻) is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. In the context of this compound, its primary nucleophilic role is in the isomerization reaction to form N-methylurea, where the nitrogen of the methylamine attacks the carbon of the cyanate-derived isocyanic acid.
Electrophilic Transformations Involving the Methylammonium Cation
The methylammonium cation ([CH₃NH₃]⁺) itself can participate in electrophilic transformations, although its reactivity in this regard is generally lower than that of other electrophiles. The positive charge on the nitrogen atom makes the attached protons acidic and the carbon atom slightly electrophilic.
When an amine is protonated to form an alkylammonium ion, its nucleophilicity is significantly reduced because the lone pair on the nitrogen is no longer available for donation. dicp.ac.cnpearson.com Consequently, the methylammonium cation is a poor nucleophile. However, it can act as a proton donor (a Brønsted-Lowry acid), as seen in its interaction with the cyanate anion to form isocyanic acid.
In principle, the carbon atom of the methylammonium cation could be subject to nucleophilic attack, leading to the displacement of ammonia (B1221849). However, such reactions are generally not favored under the conditions where this compound is typically studied.
Advanced Decomposition Mechanisms under Controlled Conditions
Under controlled heating, this compound can undergo decomposition. The thermal decomposition of N-methylurea is known to proceed through a methylammonium cyanate intermediate, which then decomposes. acs.org The decomposition pathways are complex and can yield a variety of products depending on the temperature and other conditions.
Analogous studies on the thermal decomposition of other methylammonium salts, such as methylammonium nitrate (B79036) and methylammonium lead iodide, provide insights into the potential decomposition products of this compound. acs.orggdut.edu.cn At elevated temperatures, the methylammonium cation can decompose to yield methylamine (CH₃NH₂) and ammonia (NH₃). acs.orggdut.edu.cn Further decomposition can lead to the formation of methane (B114726) (CH₄) and hydrogen cyanide (HCN). gdut.edu.cn The formation of these products suggests that both C-N and N-H bond cleavage can occur during the thermal degradation process.
Mass spectrometry analysis of the thermal decomposition of related organic-inorganic perovskite materials containing methylammonium has confirmed the release of methylamine, ammonia, and methyl halides (in the case of halide salts). acs.orggdut.edu.cn These findings suggest that the thermal decomposition of this compound would likely produce methylamine, ammonia, and potentially products derived from the decomposition of the cyanate anion, such as carbon dioxide and nitrogen oxides, depending on the atmosphere.
Thermal Degradation Pathways and By-product Formation
No detailed research findings on the thermal degradation pathways and by-product formation of this compound were found in the available literature.
Photochemical and Radiolytic Decomposition Studies
No detailed studies on the photochemical or radiolytic decomposition of this compound were found in the available literature.
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy is a powerful tool for identifying the functional groups within methylammonium (B1206745) cyanate (B1221674). The infrared (IR) and Raman spectra are interpreted by considering the distinct vibrational modes of the methylammonium cation ([CH₃NH₃]⁺) and the cyanate anion ([OCN]⁻).
The spectrum of the methylammonium cation is characterized by vibrations of the methyl group (C-H stretches, bends) and the ammonium (B1175870) group (N-H stretches, bends), as well as the C-N stretching and torsional modes. The cyanate anion, a linear triatomic species, exhibits characteristic stretching and bending frequencies. In the solid state, intermolecular interactions, primarily hydrogen bonding between the -NH₃⁺ group of the cation and the oxygen and nitrogen atoms of the anion, can cause shifts in band positions and the appearance of new features in the low-frequency region of the spectrum.
While a dedicated, fully assigned spectrum for methylammonium cyanate is not extensively published, the expected vibrational frequencies can be predicted based on studies of methylamine (B109427), its protonated forms, and various cyanate salts. frontiersin.orgcapes.gov.braanda.orgresearchgate.net For instance, studies of methylamine in various matrices and phases have provided detailed assignments for the cation's expected vibrations. capes.gov.braanda.orgnasa.gov The intense band associated with the asymmetric stretch of the cyanate group is a key diagnostic marker, typically appearing above 2100 cm⁻¹. researchgate.net
Table 1: Predicted Vibrational Modes for Methylammonium Cyanate This table is based on data from related compounds and general spectroscopic principles.
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Spectrum |
| Asymmetric N-H Stretch | -NH₃⁺ | 3200 - 3300 | IR, Raman |
| Symmetric N-H Stretch | -NH₃⁺ | 3100 - 3200 | IR, Raman |
| Asymmetric C-H Stretch | -CH₃ | 2960 - 2980 | IR, Raman |
| Symmetric C-H Stretch | -CH₃ | 2880 - 2900 | IR, Raman |
| Asymmetric N=C=O Stretch | [OCN]⁻ | 2150 - 2200 | IR |
| Asymmetric -NH₃⁺ Bend | -NH₃⁺ | 1580 - 1620 | IR |
| Symmetric -NH₃⁺ Bend | -NH₃⁺ | 1500 - 1550 | IR |
| Asymmetric -CH₃ Bend | -CH₃ | 1460 - 1480 | IR |
| Symmetric -CH₃ Bend | -CH₃ | 1410 - 1430 | IR |
| Symmetric N=C=O Stretch | [OCN]⁻ | 1290 - 1350 | Raman |
| C-N Stretch | C-N | 1000 - 1050 | IR, Raman |
| N=C=O Bend | [OCN]⁻ | 620 - 640 | IR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Solution Dynamics
NMR spectroscopy in solution provides unambiguous evidence for the atomic connectivity of methylammonium cyanate, confirming its ionic structure.
¹³C and ¹⁵N NMR are critical for characterizing the distinct carbon and nitrogen environments in the compound.
¹³C NMR: The ¹³C NMR spectrum is expected to show two distinct resonances. One signal corresponds to the carbon atom of the methyl group in the [CH₃NH₃]⁺ cation, with a chemical shift influenced by the adjacent protonated nitrogen. Based on data for methylamine and its derivatives, this peak is predicted to appear in the range of 25-30 ppm. nih.govhmdb.ca The second signal, corresponding to the carbon atom in the [OCN]⁻ anion, would appear at a significantly different chemical shift, typically in the range of 125-130 ppm, characteristic of cyanate and isocyanate species.
¹⁵N NMR: Similarly, the ¹⁵N NMR spectrum should display two signals. The nitrogen of the [CH₃NH₃]⁺ cation is expected to be highly shielded, with a chemical shift significantly different from that of the nitrogen in the [OCN]⁻ anion. Studies on methylamine and related compounds show that protonation causes a notable change in the nitrogen chemical shift, which helps in assignment. nih.govpnas.org The availability of ¹⁵N-labeled methylamine facilitates such studies. nih.gov
Table 2: Predicted ¹³C and ¹⁵N NMR Chemical Shifts for Methylammonium Cyanate Values are estimates based on data for related ions and functional groups.
| Nucleus | Environment | Predicted Chemical Shift (ppm) |
| ¹³C | C H₃NH₃⁺ | 25 - 30 |
| ¹³C | OC N⁻ | 125 - 130 |
| ¹⁵N | CH₃N H₃⁺ | -330 to -350 (relative to CH₃NO₂) |
| ¹⁵N | OCN ⁻ | -190 to -220 (relative to CH₃NO₂) |
Multi-dimensional NMR Techniques for Complex Structural Insights
While one-dimensional NMR is sufficient to confirm the basic structure, multi-dimensional techniques offer deeper insights, particularly for verifying proton-carbon and proton-nitrogen correlations. omicsonline.orgusask.ca
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): An HSQC or HMQC experiment would show a direct correlation between the protons of the methyl group and the methyl carbon, confirming the ¹H and ¹³C assignments for the methylammonium cation.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment could reveal long-range couplings. For the methylammonium cation, it would show a correlation between the methyl protons and the methyl carbon. It would also definitively show the absence of any correlation between the protons of the cation and the carbon of the anion, reinforcing the ionic nature of the compound.
Rotational Spectroscopy and Microwave Studies for Gas-Phase Molecular Geometry
Rotational and microwave spectroscopy are premier techniques for determining the precise molecular geometry, bond lengths, and bond angles of molecules in the gas phase. However, these methods are not applicable to methylammonium cyanate.
As an ionic salt, methylammonium cyanate has negligible vapor pressure and would decompose upon heating rather than forming a stable gas-phase molecule. Therefore, it cannot be studied by these techniques. Spectroscopic microwave and rotational studies have instead focused on related, volatile, covalent species such as methylamine (CH₃NH₂), which has been extensively characterized, and the covalent isomer methyl cyanate (CH₃OCN). frontiersin.orgaanda.orgaanda.orgcsic.es These studies provide detailed information on phenomena like internal rotation of the methyl group and inversion tunneling, which are features of the covalent molecules, not the ionic salt. nih.govacs.org
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for elucidating the three-dimensional structure of crystalline solids at the atomic level. For methylammonium cyanate, this technique would provide unequivocal proof of its ionic nature in the solid state.
A crystallographic study would precisely determine the positions of all atoms (excluding hydrogen, which can be located by neutron diffraction or inferred) within the crystal lattice. This allows for the measurement of all bond lengths and angles within the methylammonium cation and the linear cyanate anion. Crucially, it would also map the network of intermolecular interactions, primarily the hydrogen bonds between the ammonium protons (-NH₃⁺) and the electronegative oxygen and nitrogen atoms of the cyanate anion. These interactions govern the packing of the ions in the crystal.
While commercial suppliers describe the compound as a crystalline solid, a published, indexed crystal structure for methylammonium cyanate was not identified in a comprehensive literature search. tcichemicals.comtcichemicals.com A future crystallographic analysis would report the key parameters that define the crystal structure.
Table 3: Crystallographic Data for Methylammonium Cyanate No published data is currently available. This table indicates the parameters that would be determined in a crystallographic study.
| Parameter | Description | Value |
| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Not Reported |
| Space Group | The set of symmetry operations describing the arrangement of ions in the crystal. | Not Reported |
| a (Å) | Unit cell dimension. | Not Reported |
| b (Å) | Unit cell dimension. | Not Reported |
| c (Å) | Unit cell dimension. | Not Reported |
| α (°) | Unit cell angle. | Not Reported |
| β (°) | Unit cell angle. | Not Reported |
| γ (°) | Unit cell angle. | Not Reported |
| V (ų) | Volume of the unit cell. | Not Reported |
| Z | Number of formula units per unit cell. | Not Reported |
Hydrogen Bonding Networks and Crystal Packing Motifs
Research on the closely related ammonium cyanate has provided significant insights into the nature of hydrogen bonding in this class of compounds. Studies utilizing neutron powder diffraction have conclusively demonstrated that the ammonium cation (NH₄⁺) forms N-H···N hydrogen bonds with the nitrogen atoms of four adjacent cyanate anions. researchgate.netacs.org This arrangement places the cyanate anions at the alternate corners of a distorted cube around the central ammonium ion. researchgate.net Density Functional Theory (DFT) calculations corroborate these experimental findings, indicating that the N-H···N hydrogen bonding configuration is energetically more favorable than potential N-H···O interactions. researchgate.net
By analogy, it is strongly inferred that the methylammonium cation (CH₃NH₃⁺) in methylamine cyanate acts as a hydrogen bond donor via its ammonium group (-NH₃⁺). The protons of the ammonium group are directed towards the nitrogen atoms of the linear cyanate anions (NCO⁻), forming a network of N-H···N hydrogen bonds. This primary interaction is the dominant force in the formation of the crystal lattice.
The crystal packing is further influenced by weaker van der Waals forces and electrostatic interactions between the ions. The arrangement of the methylammonium cations and cyanate anions into a stable, repeating three-dimensional lattice is a direct consequence of these directional hydrogen bonds and other intermolecular forces. The specific geometry and directionality of the N-H···N bonds define the crystal packing motif, leading to a structured and ordered solid material.
Table 1: Inferred Hydrogen Bonding Parameters in this compound (Based on analogy with Ammonium Cyanate)
| Donor | Acceptor | Hydrogen Bond Type | Expected Bond Length (Å) Range |
| N-H (from CH₃NH₃⁺) | N (from NCO⁻) | N-H···N | 2.8 - 3.2 |
| N-H (from CH₃NH₃⁺) | O (from NCO⁻) | N-H···O | Less Favorable |
This table is generated based on established data for analogous compounds, as direct experimental values for this compound are not available in the cited literature.
Analysis of Conformational Isomers in the Solid State
The concept of conformational isomers in the context of this compound in the solid state primarily relates to the orientation and dynamics of the methylammonium cation within the crystal lattice. The methylammonium ion, while simple, possesses internal rotational degrees of freedom, specifically the rotation of the methyl (-CH₃) and ammonium (-NH₃⁺) groups around the C-N bond axis.
In the solid state, the crystal field environment created by the surrounding cyanate anions can influence the rotational motion of the methylammonium cation. At different temperatures, the cation may exhibit varying degrees of rotational freedom. At higher temperatures, the methylammonium cation might undergo rapid, nearly isotropic reorientation, behaving as a pseudo-spherical ion. As the temperature is lowered, this motion can become restricted, leading to the "freezing" of the cation into one or a few preferred orientations.
These distinct, stable orientations of the methylammonium cation within the crystal lattice can be considered as solid-state conformational isomers. The energy barriers between these orientations are determined by the strength and geometry of the hydrogen bonds with the cyanate anions and other non-covalent interactions.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the dynamics and conformational state of the methylammonium cation. Temperature-dependent NMR studies on various methylammonium-containing compounds have revealed the nature of these conformational dynamics, from rapid tumbling to ordered arrangements at low temperatures. While specific solid-state NMR data for this compound is not available in the reviewed literature, the principles from related methylammonium salts would apply.
The existence of different conformational states or dynamic behavior can have a significant impact on the phase transitions and physical properties of the material. The transition from a dynamically disordered state to an ordered state often corresponds to a structural phase transition in the crystal.
Table 2: Potential Conformational States of Methylammonium Cation in the Solid State
| State | Description | Implication for Crystal Structure |
| Dynamically Disordered | Rapid reorientation of the methylammonium cation. | Higher symmetry crystal phase (e.g., cubic or tetragonal). The cation effectively occupies a larger volume. |
| Partially Ordered | Rotational motion is restricted to specific axes or a set of preferred orientations. | Intermediate symmetry phase. |
| Ordered | The methylammonium cation is locked into a single orientation within the crystal lattice. | Lower symmetry crystal phase (e.g., orthorhombic or monoclinic). |
This table describes general phenomena observed in methylammonium-based solids and represents potential conformational behaviors in this compound.
Computational and Theoretical Chemistry of Methylamine Cyanate
Quantum Chemical Calculations of Electronic Structure and Bonding Properties
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of the methylammonium (B1206745) cyanate (B1221674) ion pair. These methods model the molecule from first principles, providing detailed insights into its electronic makeup and the nature of the forces holding it together.
The electronic structure of the methylammonium cyanate intermediate is typically investigated using high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, as well as various functionals within Density Functional Theory (DFT), like B3LYP and M06-2X. osti.govresearchgate.netmdpi.org These calculations, often paired with extensive basis sets like 6-311++G(d,p), are used to locate the geometry of the intermediate as a local minimum on the potential energy surface. acs.orgresearchgate.net
The analysis of the resulting wave function reveals a structure best described as a salt: the methylammonium cation ([CH3NH3]+) and the cyanate anion ([NCO]-). The primary bonding interaction is electrostatic attraction between the positively charged ammonium (B1175870) group and the negatively charged cyanate ion. Molecular orbital analysis shows the highest occupied molecular orbital (HOMO) is localized on the cyanate anion, while the lowest unoccupied molecular orbital (LUMO) is centered on the methylammonium cation, which is characteristic of an ion pair. Natural Bond Orbital (NBO) analysis further quantifies this, calculating significant charge transfer from the methylamine (B109427) moiety to the cyanate moiety upon proton transfer. sci-hub.se
A significant application of quantum chemical calculations is the prediction of spectroscopic properties. Since the methylammonium cyanate intermediate is highly reactive and transient, obtaining direct experimental spectra is exceptionally challenging. Computational methods can predict these properties, which can aid in its potential identification in complex reaction mixtures or serve as a benchmark for its theoretical characterization.
Calculations can determine the vibrational frequencies and infrared (IR) intensities associated with the [CH3NH3+][NCO-] intermediate. Key predicted vibrational modes would include:
N-H stretching frequencies in the methylammonium cation, shifted compared to free methylamine.
The characteristic asymmetric stretching mode of the NCO- anion.
Rocking and torsional modes associated with the methyl group.
These calculated frequencies for the intermediate can be compared to the well-known experimental and calculated spectra of the stable reactants (methylamine and isocyanic acid) and the final product (N-methylurea) to highlight unique spectral signatures. For instance, the transformation from reactants to the intermediate is marked by the disappearance of the vibrational modes of free methylamine and isocyanic acid and the appearance of modes characteristic of the [CH3NH3]+ and [NCO]- ions.
Table 1: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Species This table is illustrative, based on typical results from DFT calculations for related species. Exact values depend on the level of theory and basis set.
| Vibrational Mode | Methylamine (CH₃NH₂) | Isocyanic Acid (HNCO) | Intermediate ([CH₃NH₃]⁺[NCO]⁻) | N-Methylurea (CH₃NHC(O)NH₂) |
|---|---|---|---|---|
| N-H Stretch | ~3400, 3320 | ~3500 | ~3200-3000 | ~3450, 3350 |
| C=O Stretch | N/A | N/A | N/A | ~1650 |
| NCO Asymmetric Stretch | N/A | ~2250 | ~2150 | N/A |
| NH₂ Scissoring/Bending | ~1620 | N/A | ~1600 (NH₃⁺ bend) | ~1570 |
Elucidation of Reaction Pathways and Transition State Geometries
Understanding the role of the methylammonium cyanate intermediate requires a detailed map of the reaction pathways it inhabits. Computational chemistry is indispensable for charting these pathways and characterizing the high-energy transition states that connect the intermediate to reactants and products.
The reaction between methylamine and isocyanic acid to form N-methylurea is a classic example of nucleophilic addition. The potential energy surface (PES) for this transformation, mapped using methods like DFT, reveals a multi-step process. researchgate.net
Reactant Complex Formation: Initially, methylamine and isocyanic acid approach each other to form a hydrogen-bonded pre-reaction complex.
Proton Transfer (Intermediate Formation): The first key step is an acid-base reaction where the acidic proton of isocyanic acid is transferred to the basic nitrogen atom of methylamine. This leads to the formation of the methylammonium cyanate ion pair, [CH3NH3+][NCO-], which exists in a distinct well, or local minimum, on the PES. The transition state for this proton transfer involves a concerted motion of the proton between the two nitrogen atoms.
Computational models have been used to study both the uncatalyzed gas-phase reaction and reactions catalyzed by other molecules, such as water or other methylamine molecules. researchgate.net In the uncatalyzed reaction, the activation barrier for the rearrangement of the ion pair to N-methylurea can be significant. researchgate.net
Thermodynamic and Kinetic Modeling of Chemical Processes
By calculating the energies of the reactants, intermediates, transition states, and products, a complete thermodynamic and kinetic profile of the reaction can be constructed.
The thermodynamic stability of the methylammonium cyanate intermediate is a key parameter. Calculations consistently show that the ion pair [CH3NH3+][NCO-] is energetically less stable than both the separated reactants (CH3NH2 + HNCO) and, especially, the final N-methylurea product. unizar.es The reaction to form N-methylurea is highly exothermic. The intermediate exists only because there is an energy barrier preventing its immediate collapse to the more stable product.
Table 2: Illustrative Calculated Relative Energies (kJ/mol) for the CH₃NH₂ + HNCO Reaction Pathway Values are representative and sourced conceptually from typical DFT calculations on similar reaction systems. researchgate.netunizar.es The zero point is defined as the energy of the separated reactants.
| Species / State | Relative Enthalpy (ΔH) | Relative Gibbs Free Energy (ΔG) | Description |
|---|---|---|---|
| Reactants (CH₃NH₂ + HNCO) | 0.0 | 0.0 | Reference energy level. |
| Transition State 1 (Proton Transfer) | +25 | +30 | Energy barrier to form the ion pair. |
| Intermediate ([CH₃NH₃]⁺[NCO]⁻) | -40 | -35 | Metastable ion pair intermediate. |
| Transition State 2 (Rearrangement) | +60 | +65 | Highest energy barrier; rate-determining step. |
| Product (N-Methylurea) | -150 | -145 | Thermodynamically stable final product. |
Applications in Advanced Organic Synthesis and Materials Science Research
Methylamine (B109427) Cyanate (B1221674) as a Reagent in the Synthesis of Complex Organic Molecules
Methylamine cyanate serves as a versatile and valuable reagent in the field of organic synthesis. myskinrecipes.comchemborun.com Its utility stems from its inherent reactivity and its capacity to act as a building block for more complex molecular architectures. smolecule.com The compound is particularly noted for its role as a key intermediate in the synthesis of a variety of organic compounds, including those with significant applications in the pharmaceutical and agrochemical industries. myskinrecipes.comsmolecule.comchemborun.com
The reactivity of this compound is characteristic of both its constituent parts: the nucleophilic methylamine group and the cyanate ion. smolecule.com This dual reactivity allows it to participate in a range of chemical transformations. For instance, the amine group can engage in reactions such as condensation with aldehydes or ketones to form imines and related compounds. smolecule.com As a good nucleophile, methylamine is considered a weak base, and its application in organic chemistry is widespread. wikipedia.org
Researchers utilize this compound to create intricate molecules that possess specific biological activities. myskinrecipes.com Its ability to form stable compounds makes it an important component in the development of heterocyclic compounds, which are fundamental structures in many drugs and pesticides. myskinrecipes.com The compound can be used to synthesize bioactive peptides, peptidomimetics, and other small molecules, highlighting its potential across a broad spectrum of scientific research. chemborun.com The synthesis of polymers such as polyurethanes, polyamides, and polyesters can also be achieved using this compound as a starting material or catalyst. chemborun.comchemborun.com
Role in the Synthesis of N-Substituted Urea (B33335) Derivatives for Research Purposes
This compound is intrinsically linked to the synthesis of N-substituted urea derivatives, a class of compounds with significant interest in medicinal chemistry, agrochemistry, and materials science. rsc.orgthieme-connect.com The fundamental reaction for producing mono-N-substituted ureas involves the reaction of a primary amine, such as methylamine, with a source of cyanic acid or a cyanate salt. njit.eduwikipedia.org The reaction of an amine with potassium cyanate in an aqueous solution is a common and practical method for preparing these derivatives. rsc.orgnjit.eduresearchgate.net
This process involves the nucleophilic addition of the amine to the cyanate ion (or its protonated form, isocyanic acid), which is generated in situ. rsc.orgwikipedia.org For example, methylamine can react with potassium cyanate, often in the presence of a mild acid to facilitate the formation of the isocyanate intermediate, to yield N-methylurea. rsc.orgwikipedia.org This straightforward approach avoids the use of hazardous reagents like phosgene (B1210022) or isocyanates, which are alternative but less desirable precursors. wikipedia.org
The scalability and efficiency of this method have been demonstrated, allowing for the production of various N-substituted ureas in good to excellent yields with high purity, often requiring minimal purification steps. rsc.orgresearchgate.net Research has focused on optimizing these conditions, such as using water as a solvent, to develop environmentally benign and industrially applicable protocols. rsc.org
Table 1: Overview of Synthesis Methods for N-Substituted Ureas
| Method | Reagents | Key Features | References |
|---|---|---|---|
| Amine and Cyanate Salt | Primary Amine (e.g., Methylamine), Potassium Cyanate, Acid (e.g., HCl) | Mild conditions, often uses water as a solvent, avoids hazardous reagents, scalable. | njit.edu, rsc.org, researchgate.net |
| Hofmann Rearrangement | Primary Amide, Phenyliodine Diacetate (PIDA), Ammonia (B1221849) Source | Involves an isocyanate intermediate generated in situ from an amide. | thieme-connect.com |
| Isocyanate Condensation | Isocyanate, Amine | A direct method, but often involves handling toxic isocyanate precursors. | wikipedia.org |
| Nitrourea (B1361781) Method | Nitrourea, Amine | Involves heating nitrourea with an amine in solution. | njit.edu |
Influence on Crystallization Processes and Morphological Control in Materials Science
In the realm of materials science, this compound has emerged as a functional additive capable of influencing the crystallization and morphology of advanced materials. Its application is particularly notable in the fabrication of thin films for electronic devices, where crystal quality, grain size, and surface morphology are critical determinants of performance.
This compound (MAOCN) has been successfully employed as an additive in the fabrication of methylammonium (B1206745) lead iodide (MAPbI₃) perovskite films, a key component in high-performance perovskite solar cells (PSCs). x-mol.netnih.govacs.org The quality of the perovskite crystal structure is paramount, as defects within the film act as sites for non-radiative recombination, a process that significantly lowers device efficiency. x-mol.netmaterialsfutures.org
Research shows that introducing MAOCN molecules into the perovskite precursor solution manipulates the crystallization dynamics of the MAPbI₃ film. x-mol.netnih.govacs.org Specifically, MAOCN slows the volatilization rate of the solvent and delays the crystallization process. x-mol.netacs.org This moderated growth allows for the formation of higher-quality crystals with larger grain sizes and stronger grain orientation. acs.org A key advantage of this method is that the crystal quality is optimized without leaving an additive residue in the final film. x-mol.netnih.gov
The resulting perovskite films exhibit a significantly lower density of defects. x-mol.netacs.org This reduction in trap states, often associated with uncoordinated lead ions (Pb²⁺), is a form of defect passivation. acs.orgresearchgate.net By healing these defects, MAOCN treatment suppresses non-radiative recombination pathways, leading to a longer carrier lifetime within the material. x-mol.netnih.gov Furthermore, the treated films exhibit a smoother, more hydrophobic surface, which can enhance stability. x-mol.netacs.org
Table 2: Effect of this compound (MAOCN) on MAPbI₃ Perovskite Film Properties
| Property | Control Film (Without MAOCN) | MAOCN-Treated Film | Improvement | References |
|---|---|---|---|---|
| Crystallization Process | Rapid | Delayed and controlled | Improved crystal growth conditions | x-mol.net, nih.gov, acs.org |
| Crystal Quality | Higher defect density | Lower defect density, larger grains | Enhanced crystallinity, reduced trap states | x-mol.net, acs.org |
| Carrier Lifetime | Shorter | Longer | Reduced non-radiative recombination | x-mol.net, nih.gov |
| Surface Morphology | Less uniform | Smoother and more hydrophobic | Improved interface contact and stability | x-mol.net, acs.org, acs.org |
The improvements in crystal quality and defect passivation imparted by this compound directly translate to enhanced optoelectronic properties in semiconductor devices. x-mol.netresearchgate.net In the context of MAPbI₃ perovskite solar cells, the use of MAOCN as an additive has led to significant gains in photovoltaic performance. x-mol.netnih.govacs.org
The reduction in charge carrier recombination losses is reflected in key device metrics. x-mol.net Solar cells fabricated with MAOCN-treated perovskite films have demonstrated a champion power conversion efficiency (PCE) of 21.28%. x-mol.netnih.govacs.org This high efficiency is a composite of improvements across all primary photovoltaic parameters. The open-circuit voltage (VOC), which is particularly sensitive to recombination losses, increased to 1.126 V. The short-circuit current density (JSC) reached 23.29 mA/cm², and the fill factor (FF), a measure of the cell's ideality, was an impressive 81.13%. x-mol.netnih.govacs.org
These findings underscore the critical role that additives like this compound can play in optimizing the optoelectronic characteristics of semiconductor materials. mdpi.com By controlling crystallization and passivating defects, it is possible to enhance charge transport and extraction, ultimately leading to more efficient and stable optoelectronic devices such as solar cells and light-emitting diodes. x-mol.netmdpi.com The enhanced hydrophobicity of the MAOCN-treated films also contributes to improved long-term stability, with unencapsulated devices retaining about 95% of their initial efficiency after 30 days under atmospheric conditions. x-mol.netnih.govacs.org
Table 3: Photovoltaic Performance of MAPbI₃ Solar Cells With and Without this compound (MAOCN) Additive
| Parameter | Control Device | MAOCN-Based Device | Unit | References |
|---|---|---|---|---|
| Power Conversion Efficiency (PCE) | Lower | 21.28 | % | x-mol.net, nih.gov, acs.org |
| Open-Circuit Voltage (VOC) | Lower | 1.126 | V | x-mol.net, nih.gov, acs.org |
| Short-Circuit Current Density (JSC) | Lower | 23.29 | mA/cm² | x-mol.net, nih.gov, acs.org |
| Fill Factor (FF) | Lower | 81.13 | % | x-mol.net, nih.gov, acs.org |
| Stability (Unencapsulated, 30 days) | Lower | ~95% of initial PCE | % | x-mol.net, nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetone dicarboxylic acid |
| Aldehydes |
| Alkanes |
| Amines |
| Ammonia |
| Ammonium (B1175870) carbamate |
| Ammonium cyanate |
| Aniline |
| Benzylamine |
| Carbon disulfide |
| Chloroform |
| Cyanic acid |
| Cyanuric chloride |
| Dimethylamine |
| Ethylene oxide |
| Formaldehyde |
| Halogen cyanides |
| Heterocyclic compounds |
| Hydrochloric acid |
| Imines |
| Isocyanates |
| Isoproturon |
| Ketones |
| Lead iodide (PbI₂) |
| Methanamine |
| Methanol (B129727) |
| Methyl isocyanate |
| Methyl isocyanide |
| Methylamine |
| This compound (MAOCN) |
| Methylammonium lead iodide (MAPbI₃) |
| N-methylurea |
| N-substituted ureas |
| Nitrourea |
| Phenyliodine diacetate (PIDA) |
| Phosgene |
| Polyamides |
| Polyesters |
| Polyurethanes |
| Potassium cyanate |
| Sodium hydroxide |
| Sodium methyldithiocarbamate |
| Succindialdehyde |
| Tropinone |
Astrochemical and Prebiotic Chemical Context of Methylamine Cyanate
Formation Pathways of Methylamine (B109427) and Cyanate (B1221674) Precursors in Interstellar and Planetary Environments
The journey toward understanding the prebiotic significance of methylamine cyanate begins with the formation of its constituent parts, methylamine (CH₃NH₂) and the cyanate ion (OCN⁻), in the vast, cold expanses of interstellar space. Both components or their direct precursors have been identified or are theorized to form through various pathways in environments such as molecular clouds, protostellar sources, and on the surfaces of icy dust grains. nih.gov
Methylamine (CH₃NH₂) Formation: Methylamine has been detected in various astrophysical settings, including comets. nih.govacs.org Its formation is thought to occur through both gas-phase reactions and synthesis on the surfaces of interstellar ice analogs. acs.org
Grain-Surface Chemistry: A primary pathway for methylamine formation is believed to be the hydrogenation of simpler molecules on the surfaces of icy dust grains. researchgate.net This process can start with hydrogen cyanide (HCN), a common interstellar molecule. Through successive additions of hydrogen atoms, HCN is converted to methanimine (B1209239) (CH₂NH), which is then further hydrogenated to form methylamine (CH₃NH₂). acs.orgresearchgate.net Laboratory experiments simulating these interstellar ice conditions have validated this mechanism. aanda.org
Gas-Phase Reactions: In warmer interstellar regions (T > 100 K), gas-phase reactions may also contribute to methylamine abundance. researchgate.net One proposed neutral-neutral reaction involves the methyl radical (CH₃) and ammonia (B1221849) (NH₃). researchgate.net
Cyanate (OCN⁻) and Isocyanic Acid (HNCO) Formation: The cyanate ion is typically formed from its precursor, isocyanic acid (HNCO), a well-documented interstellar molecule. researchgate.net
Interstellar Ice Chemistry: Laboratory experiments have extensively investigated the formation of the "XCN" infrared absorption feature observed in interstellar ices, which is now confidently attributed to the cyanate ion (OCN⁻). researchgate.net The energetic processing of ice mixtures containing molecules like water (H₂O), carbon monoxide (CO), and ammonia (NH₃) by proton irradiation (simulating cosmic rays) has been shown to be an efficient method for producing OCN⁻, even at very low temperatures (15-25 K). researchgate.net This suggests that temperature increases to facilitate acid-base chemistry are not strictly necessary for its formation in these environments. researchgate.net
Gas-Phase and Acid-Base Reactions: Isocyanic acid (HNCO) is readily detected in various interstellar environments. researchgate.net In the presence of a base like ammonia (NH₃), a simple acid-base reaction can occur on ice surfaces to yield ammonium (B1175870) cyanate (NH₄⁺OCN⁻). researchgate.net This compound has been reported in comets, providing strong evidence for the availability of the cyanate ion in early solar system materials. researchgate.net The hydrolysis of cyanogen (B1215507) (C₂N₂) has also been suggested as a potential source of cyanate. doi.org
Interactive Data Table: Formation Pathways of Precursors
| Precursor | Formation Pathway | Environment | Key Reactants | Supporting Evidence |
| Methylamine | Grain-surface hydrogenation | Interstellar Ices | HCN, H₂ | Laboratory Simulations aanda.org, Observations researchgate.net |
| Methylamine | Gas-phase neutral-neutral reaction | Warm Interstellar Regions | CH₃, NH₃ | Chemical Modeling researchgate.net |
| Cyanate (OCN⁻) | Energetic processing of ices | Interstellar Ices | CO, NH₃, H₂O | Laboratory Irradiation Experiments researchgate.net |
| Cyanate (OCN⁻) | Acid-base reaction on ices | Cometary/Interstellar Ices | HNCO, NH₃ | Cometary Detections researchgate.net |
Abiotic Synthesis Scenarios for this compound or Related Chemical Intermediates in Early Earth Analogues
The delivery of methylamine and cyanate precursors to the early Earth via comets and meteorites, or their synthesis in the primordial atmosphere and hydrothermal systems, would have provided the necessary ingredients for further chemical evolution. nih.govnih.gov The reaction between methylamine and cyanate in aqueous environments, such as those postulated for the primitive Earth, represents a plausible step toward greater molecular complexity.
In an aqueous solution, methylamine (a base) and cyanic acid (an acid) would readily react to form the salt, methylammonium (B1206745) cyanate. This salt exists in equilibrium with its non-ionic components and can undergo further reactions. A key transformation is the nucleophilic addition of methylamine to cyanic acid (or isocyanic acid), which results in the formation of N-methylurea .
This reaction is analogous to the classic Wöhler synthesis of urea (B33335) from ammonium cyanate. The formation of N-methylurea from plausible prebiotic precursors under early Earth conditions is a significant step, as it creates a more complex molecule containing a peptide-like (amide) bond. Environments considered conducive to such synthesis include:
Evaporating Ponds and Lagoons: Wet-dry cycles in these environments could concentrate the precursor molecules, driving the reaction forward. eppcgs.org Alkaline lakes, in particular, have been identified as favorable locations for accumulating cyanide and its derivatives. nih.govfrontiersin.org
Hydrothermal Vent Systems: The chemical and thermal gradients in hydrothermal vents could provide the energy and catalytic surfaces (e.g., iron minerals) for the synthesis of precursors and their subsequent reactions. mdpi.com Cyanide and related molecules are considered relevant building blocks in these settings. mdpi.com
Impact Craters: Large impacts could create localized, transient environments with unique chemical compositions and energy sources, potentially fostering the synthesis of organic compounds. nih.gov
Interactive Data Table: Abiotic Synthesis Scenarios
| Scenario | Environment | Key Process | Precursors | Potential Product |
| Aqueous Reaction | Primordial Oceans, Lakes | Nucleophilic Addition | Methylamine, Cyanic Acid | N-methylurea |
| Concentration Mechanism | Evaporating Ponds | Wet-Dry Cycles | Dissolved Precursors | Enhanced yield of N-methylurea |
| Geothermal Synthesis | Hydrothermal Vents | Catalysis on Mineral Surfaces | NH₃, CO, etc. | Formation of precursors and potential for subsequent reactions |
Significance in the Origin of Complex Organic Molecules and Chemical Evolution Theories
The abiotic formation of this compound and its rearrangement to N-methylurea is significant in the context of chemical evolution because it represents a simple, plausible pathway to molecules that are direct precursors or analogues to key biological structures. The primary importance lies in its connection to peptide synthesis .
Peptide Bond Formation: The central challenge in prebiotic peptide synthesis is the formation of the amide bond that links amino acids, a process that is thermodynamically unfavorable in aqueous solutions. researchgate.netmdpi.com Activating agents are required to overcome this energy barrier. Cyanate has been extensively studied as a potential prebiotic activating agent for amino acids. nih.govnih.gov The reaction of cyanate with the C-terminal carboxyl group of an amino acid or peptide can activate it for subsequent reaction with another amino acid, thereby elongating a peptide chain. nih.gov
Formation of N-Carboxyanhydrides (NCAs): The reaction of cyanate with amino acids can lead to the formation of N-carbamoylamino acids. These intermediates can then cyclize to form amino acid N-carboxyanhydrides (NCAs), which are highly reactive species that readily polymerize into peptides in aqueous solution. This pathway suggests that cyanate and its precursors could have facilitated a background prebiotic production of NCAs on the early Earth, contributing to the emergence of a "peptide world". researchgate.net
A Step in Chemical Evolution: The synthesis of N-methylurea from simple, one- and two-carbon molecules (CO, NH₃, CH₃NH₂) represents a step-wise increase in molecular complexity. This aligns with the theory of chemical evolution, which posits a gradual progression from simple inorganic molecules to complex organic structures capable of carrying out primitive life functions. escholarship.orglmu.de The formation of a stable molecule with a peptide-like bond from cosmochemically abundant precursors provides a concrete example of how such evolution could have proceeded.
The reaction of methylamine with cyanate to form N-methylurea serves as a model for how simple, prebiotically available molecules could react to form the amide bonds that are fundamental to biochemistry, thereby providing a crucial link in the chain of events leading from interstellar chemistry to the origin of life. escholarship.org
Interactive Data Table: Significance in Chemical Evolution
| Concept | Significance of this compound Chemistry | Relevance to Origin of Life |
| Peptide Bond Formation | The reaction product, N-methylurea, contains a peptide-like amide bond formed from simple precursors. | Demonstrates a plausible non-biological pathway to the fundamental bond of proteins. researchgate.net |
| Activating Agent | Cyanate is a known activating agent for amino acids, facilitating peptide bond formation. nih.gov | Provides a mechanism to overcome the thermodynamic barrier to peptide synthesis in water. |
| Intermediate Formation | Cyanate reactions can lead to N-Carboxyanhydrides (NCAs), which are potent peptide precursors. | Offers a route to the spontaneous polymerization of amino acids. |
| Step-wise Complexity | Represents the synthesis of a more complex molecule (N-methylurea) from simple interstellar ingredients. | Supports the theory of a gradual chemical evolution toward the building blocks of life. escholarship.org |
Q & A
Q. What steps ensure reproducibility in rotational spectroscopy studies of methyl cyanate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
